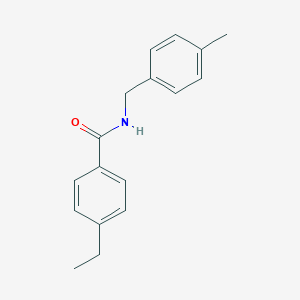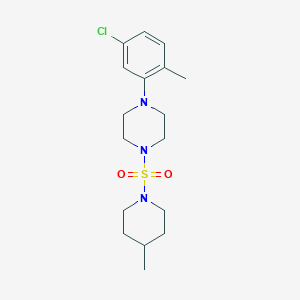
1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H26ClN3O2S . It is listed in the PubChem Compound Database, which provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
作用机制
The exact mechanism of action of CM156 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CM156 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, CM156 may increase the levels of these neurotransmitters in the brain, which could have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells and potential antidepressant effects, CM156 has also been shown to have anti-inflammatory and analgesic properties. Additionally, CM156 has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using CM156 in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, CM156 is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CM156 in lab experiments is that it is not well-studied in humans, which makes it difficult to extrapolate the results of animal studies to humans.
未来方向
There are a number of future directions for research on CM156. One area of research could focus on further elucidating the mechanism of action of CM156, which could provide insights into its potential applications in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for CM156 to make it more efficient and cost-effective. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of CM156 in humans.
合成方法
CM156 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-methylpiperidin-1-ylsulfonyl chloride to form the intermediate product. This intermediate is then reacted with piperazine to produce the final product, CM156.
科学研究应用
CM156 has been studied for its potential applications in the field of pharmacology. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as an antidepressant. Additionally, CM156 has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-14-5-7-20(8-6-14)24(22,23)21-11-9-19(10-12-21)17-13-16(18)4-3-15(17)2/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWIVBXADSWNQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

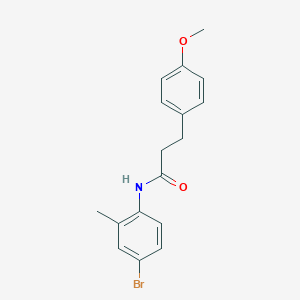
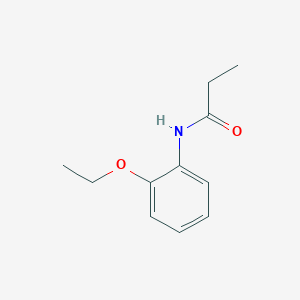
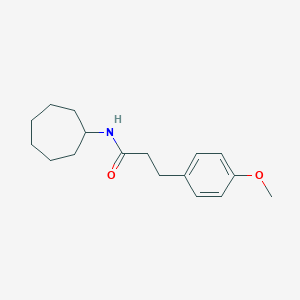

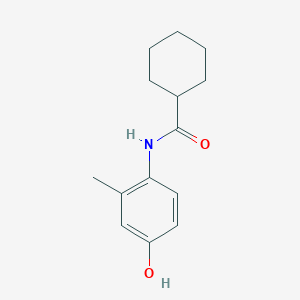
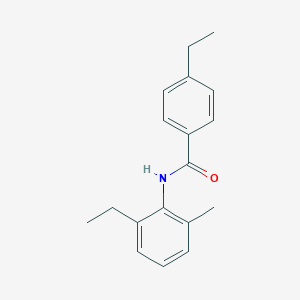
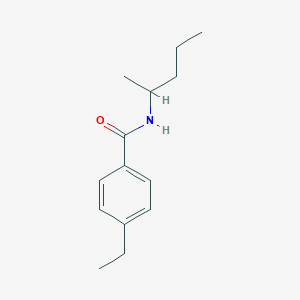
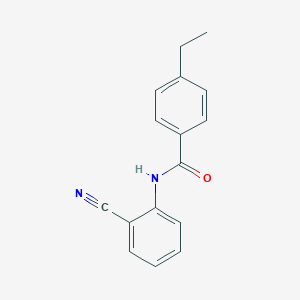
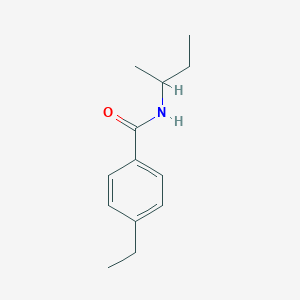
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)

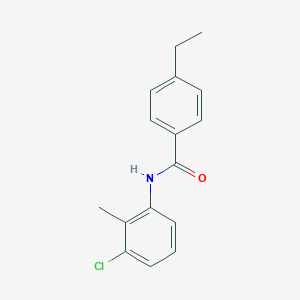
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)
